molecular formula C16H18N2S B5704911 N-benzyl-N'-(3,4-dimethylphenyl)thiourea

N-benzyl-N'-(3,4-dimethylphenyl)thiourea

Cat. No. B5704911
M. Wt: 270.4 g/mol
InChI Key: SWKQHQCUQOALQV-UHFFFAOYSA-N
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Description

N-benzyl-N'-(3,4-dimethylphenyl)thiourea, also known as DMPTU, is a thiourea derivative that has gained attention in scientific research due to its various biological and pharmacological properties. DMPTU has been synthesized using different methods, and its mechanism of action has been studied in depth. The purpose of

Mechanism of Action

N-benzyl-N'-(3,4-dimethylphenyl)thiourea exerts its biological and pharmacological effects by modulating different signaling pathways. It has been reported to inhibit the activity of the protein kinase C (PKC) and the nuclear factor kappa B (NF-κB), which are involved in cell proliferation, inflammation, and apoptosis. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Moreover, this compound has been reported to modulate the activity of ion channels, such as TRPM8 and Kv1.3, by interacting with their specific binding sites.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. This compound has also been shown to inhibit the replication of different viruses, such as influenza A virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Moreover, this compound has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(3,4-dimethylphenyl)thiourea has several advantages for lab experiments. It is readily available and can be synthesized using different methods. Moreover, this compound has been shown to exhibit various biological and pharmacological properties, which make it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. It has been reported to have low solubility in water, which can affect its bioavailability and toxicity. Moreover, this compound has been shown to exhibit some cytotoxicity towards normal cells at high concentrations.

Future Directions

N-benzyl-N'-(3,4-dimethylphenyl)thiourea has several potential future directions for scientific research. One of the future directions is to investigate its potential as a therapeutic agent for different diseases, such as cancer, viral infections, and inflammation. Another future direction is to study its interaction with different ion channels and to develop specific modulators that can target these channels. Moreover, this compound can be used as a lead compound for drug development, and its structure can be modified to improve its pharmacological properties, such as solubility, bioavailability, and selectivity.

Synthesis Methods

N-benzyl-N'-(3,4-dimethylphenyl)thiourea can be synthesized using different methods, including the reaction of benzyl isothiocyanate with 3,4-dimethylaniline in the presence of a base, such as potassium hydroxide. Another method involves the reaction of benzyl chloride with potassium thiocyanate, followed by the reaction of the resulting benzyl thiocyanate with 3,4-dimethylaniline. The purity and yield of this compound can be improved by recrystallization from suitable solvents, such as ethanol.

Scientific Research Applications

N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been reported to have anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, this compound has been shown to modulate ion channels, such as the transient receptor potential melastatin 8 (TRPM8) and the voltage-gated potassium channel Kv1.3, which are involved in various physiological processes.

properties

IUPAC Name

1-benzyl-3-(3,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12-8-9-15(10-13(12)2)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKQHQCUQOALQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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